3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-cyclobutyl-2-(piperidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-13-8-12(10-4-3-5-10)15-16(13)9-11-6-1-2-7-14-11/h8,10-11,14-15H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGCHRIYGJDNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C(=O)C=C(N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique structure comprising a pyrazole ring, a cyclobutyl group, and a piperidin-2-ylmethyl group. Its specific structural characteristics are believed to contribute to its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
1. Enzyme Inhibition:
The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can impact processes such as cell proliferation, particularly in cancer cells.
2. Receptor Modulation:
this compound may interact with receptors involved in critical signaling pathways. This interaction can modulate cellular responses, potentially leading to therapeutic effects.
3. Antifungal Activity:
Research indicates that derivatives of piperidine, including those structurally related to this compound, exhibit antifungal properties against resistant strains like Candida auris. These compounds have demonstrated the ability to induce apoptotic cell death and disrupt fungal cell membranes, suggesting potential as novel antifungal agents .
Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Case Studies
A notable case study involved testing the antifungal efficacy of piperidine-based derivatives against clinical isolates of Candida auris. The study demonstrated that these compounds not only inhibited fungal growth but also induced significant morphological changes indicative of apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations :
Anticancer Activity
Bis-pyrazole derivatives (e.g., 3f ) exhibit in vitro antiproliferative activity against cancer cell lines, attributed to their planar aromatic systems and hydrogen-bonding capacity . In contrast, the target compound’s piperidine moiety may enable interactions with neuronal receptors or enzymes, though specific data are lacking .
Coordination Chemistry
Pyrazol-5-ol derivatives are known for forming stable metal complexes. For example, 3-phenyl-1H-pyrazol-5-ol acts as a ligand for Co(II) and Cu(II), with applications in antimicrobial agents .
Table 3: Hazard Profiles
Notable Risks:
- The target compound’s safety data emphasize flammability and general lab hazards, common for organonitrogen compounds. Its toxicity profile remains uncharacterized compared to bis-pyrazole derivatives, which show low to moderate toxicity in vitro .
Preparation Methods
General Synthetic Strategy for Pyrazol-5-ol Derivatives
Pyrazol-5-ol derivatives are typically prepared via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. The presence of substituents at the 1- and 3-positions often requires careful selection of starting materials or post-cyclization functionalization.
- Stepwise Approach:
- Formation of the pyrazole ring by condensation of hydrazines with 1,3-dicarbonyl compounds or equivalents.
- Introduction of substituents at the N-1 position via alkylation or reductive amination.
- Installation of the cyclobutyl group at the 3-position through substitution or via the choice of starting β-dicarbonyl compounds bearing the cyclobutyl substituent.
Preparation of the Piperidin-2-ylmethyl Substituent at N-1
The piperidin-2-ylmethyl group attached to the nitrogen at position 1 of the pyrazole ring can be introduced via alkylation reactions:
- N-Alkylation of Pyrazol-5-ol:
- The pyrazol-5-ol core is reacted with a suitable piperidin-2-ylmethyl halide (e.g., bromide or chloride) under basic conditions.
- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO.
- This reaction proceeds via nucleophilic substitution at the nitrogen atom.
Alternatively, reductive amination can be employed if an aldehyde or ketone precursor of the piperidin-2-ylmethyl group is available:
- Reductive Amination:
- The pyrazol-5-ol nitrogen is reacted with piperidin-2-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- This method allows for mild reaction conditions and high selectivity.
Introduction of the Cyclobutyl Group at the 3-Position
The cyclobutyl substituent at position 3 of the pyrazole ring can be introduced by:
Using Cyclobutyl-Substituted β-Dicarbonyl Precursors:
- Starting from cyclobutyl-substituted 1,3-diketones or β-ketoesters in the cyclization step with hydrazines.
- This approach ensures the cyclobutyl group is incorporated during ring formation.
Post-Cyclization Functionalization:
- Direct alkylation of the pyrazole ring at the 3-position is challenging due to the aromaticity and electronic structure but can be achieved via directed metalation or cross-coupling reactions if suitable leaving groups are installed.
One-Pot Multicomponent Synthesis Approaches
Recent advances in heterocyclic synthesis favor one-pot, multicomponent reactions (MCRs) that combine several steps into a single operation, improving efficiency and yield.
For example, a three-component reaction involving amidines, carboxylic acids, and hydrazines can be adapted to synthesize pyrazole derivatives, though the referenced method is primarily for 1,2,4-triazoles.
Such MCRs typically proceed via:
- Formation of an amidine intermediate.
- Coupling with a carboxylic acid derivative.
- Cyclization with hydrazine or substituted hydrazines.
While this exact approach applies to triazoles, analogous strategies may be adapted for pyrazoles with appropriate modifications.
Research Findings and Reaction Conditions
-
- Cyclization reactions to form pyrazole rings often require refluxing in ethanol or other alcohol solvents.
- Alkylation steps generally use polar aprotic solvents with mild bases.
- Reductive amination is typically performed at room temperature or slightly elevated temperatures.
-
- Reported yields for pyrazole derivatives range from moderate to high (40–85%) depending on substituents and reaction conditions.
- Purification is commonly achieved by recrystallization or chromatography.
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrazole ring formation | Cyclization of hydrazines with β-dicarbonyl compounds | Hydrazine derivative + cyclobutyl-substituted diketone, reflux in ethanol | Incorporates cyclobutyl at 3-position |
| N-1 substitution | N-Alkylation | Piperidin-2-ylmethyl halide, base (K2CO3/NaH), DMF/DMSO | Direct alkylation at N-1 |
| Alternative N-1 substitution | Reductive amination | Piperidin-2-carboxaldehyde + pyrazol-5-ol, NaBH(OAc)3 | Mild, selective |
| One-pot MCR (potential adaptation) | Amidines + carboxylic acids + hydrazines | Peptide coupling reagents, mild heating | Established for triazoles; adaptable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
